2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H12Cl3NO. It is characterized by the presence of a trichlorophenyl group attached to an ethylaminoethanol backbone. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2,3,4-trichlorophenyl ethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Hydrochloric acid or sulfuric acid as catalysts, various nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halides or ethers.
Scientific Research Applications
2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethanol: Similar structure but with a different functional group.
2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}propan-1-ol: Similar structure with an additional carbon atom in the backbone.
2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}butan-1-ol: Similar structure with two additional carbon atoms in the backbone.
Uniqueness
2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol is unique due to its specific combination of functional groups and the presence of the trichlorophenyl moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H12Cl3NO |
---|---|
Molecular Weight |
268.6 g/mol |
IUPAC Name |
2-[1-(2,3,4-trichlorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H12Cl3NO/c1-6(14-4-5-15)7-2-3-8(11)10(13)9(7)12/h2-3,6,14-15H,4-5H2,1H3 |
InChI Key |
RAKGZZJNUGXNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)NCCO |
Origin of Product |
United States |
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